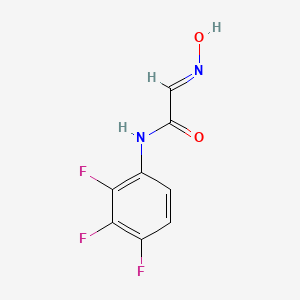

2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide

Description

2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide (CAS: 1453266-30-2) is an acetamide derivative characterized by an N-hydroxyimino group (-NH-O-) at the α-carbon and a 2,3,4-trifluorophenyl substituent on the amide nitrogen. This structure combines electron-withdrawing fluorine atoms with a hydroxylamine-derived functional group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12-15/h1-3,15H,(H,13,14)/b12-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLHOZVFNXOCDR-KGVSQERTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)C=NO)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1NC(=O)/C=N/O)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

Formation of the Hydroxyimino Group: This can be achieved by reacting hydroxylamine with an appropriate precursor, such as an aldehyde or ketone, under acidic or basic conditions.

Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with a nucleophile.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development :

- Antiinflammatory and Antioxidant Properties :

Materials Science

- Novel Material Development :

- The unique structural characteristics of this compound make it suitable for developing materials with specific electronic or optical properties. Its stability and reactivity could lead to advancements in material science applications.

Biological Studies

- Interaction with Biological Macromolecules :

Industrial Chemistry

- Intermediate in Synthesis :

- This compound can act as an intermediate in synthesizing agrochemicals, dyes, and other industrially relevant chemicals. Its versatile reactivity allows for modifications that can lead to a wide range of products.

Mechanism of Action

The mechanism of action of 2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The hydroxyimino group can form hydrogen bonds with target proteins, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Functional Group Impact: Replacement of the hydroxyimino group with amino (e.g., methylamino or propylamino) alters hydrogen-bonding capacity and solubility. Hydroxyimino may participate in tautomerism or metal chelation, which is absent in alkylamino analogs .

- Heterocyclic Additions : Compounds with benzoxazole or oxazole moieties (e.g., ) exhibit increased molecular complexity and steric bulk, which could influence pharmacokinetics but lack reported bioactivity data.

Physicochemical Properties

Biological Activity

2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide is an organic compound notable for its unique structural features, including a hydroxyimino group and a trifluorophenyl moiety. These characteristics suggest potential applications in medicinal chemistry, materials science, and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

- IUPAC Name : (2E)-2-hydroxyimino-N-(2,3,4-trifluorophenyl)acetamide

- Molecular Formula : C₉H₇F₃N₂O₂

- Molecular Weight : 244.17 g/mol

- CAS Number : 1453266-30-2

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyimino group can form hydrogen bonds with target proteins, enhancing its binding affinity. The trifluorophenyl group contributes to hydrophobic interactions that may stabilize these complexes. This interaction profile suggests potential applications in targeting specific enzymes or receptors.

Antiinflammatory and Antioxidant Effects

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, studies on related acetamides have demonstrated significant reductions in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis . This suggests that this compound may possess similar anti-inflammatory effects.

Study on Anti-Arthritic Activity

A study investigating the anti-arthritic properties of N-(2-hydroxy phenyl) acetamide (structurally similar to our compound) revealed significant reductions in body weight loss and paw edema in adjuvant-induced arthritis models. The treatment also decreased serum levels of inflammatory markers . Although this study does not directly test this compound, it provides a framework for understanding the potential therapeutic benefits of similar compounds.

Evaluation of Biological Activity

Research into the biological activity of related small molecules has shown promising results in terms of cytotoxicity against cancer cells and antibacterial efficacy. For example, derivatives exhibiting selective toxicity towards malignant cells while sparing non-malignant cells were noted . Such findings underscore the need for further investigation into the specific biological activities of this compound.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(N-Hydroxyimino)-N-(2,3,4-trifluorophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the trifluorophenylacetamide backbone followed by oximation. Key steps include:

- Condensation : Reacting 2,3,4-trifluoroaniline with chloroacetyl chloride in anhydrous THF at 0–5°C to form N-(2,3,4-trifluorophenyl)acetamide.

- Oximation : Treating the intermediate with hydroxylamine hydrochloride in ethanol/water (pH 5–6, adjusted with NaOAc) at 60°C for 6 hours to introduce the hydroxyimino group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Critical parameters include strict temperature control to avoid byproducts like nitroso derivatives .

Q. How is structural integrity confirmed for this compound?

Use a combination of spectroscopic techniques:

- NMR : 1H NMR (DMSO-d6) shows characteristic peaks: δ 10.8 ppm (NH, hydroxyimino), δ 7.2–7.6 ppm (aromatic protons), and δ 2.1 ppm (acetamide CH3). 19F NMR confirms trifluorophenyl substitution patterns.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]+ at m/z 269.05.

- IR : Strong C=O stretch at 1660 cm⁻¹ and N–O stretch at 930 cm⁻¹ .

Q. What storage conditions ensure compound stability?

Store in amber glass vials at –20°C under inert gas (argon). Desiccate with silica gel to prevent hydrolysis. Stability testing via HPLC (C18 column, 254 nm) shows <5% degradation over 12 months under these conditions. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during oximation?

Byproduct analysis (e.g., nitroso derivatives) requires:

- pH modulation : Maintain reaction pH 5–6 using acetate buffer; higher pH promotes over-oxidation.

- Temperature control : Limit to 60°C; above 70°C accelerates decomposition.

- Catalyst screening : ZnCl2 (0.5 eq.) increases yield to 85% vs. 62% without catalyst. DOE (Design of Experiments) identifies optimal hydroxylamine:ketone molar ratio (1.2:1) and reaction time (6 hours) .

Q. What analytical methods resolve tautomeric ambiguity in the hydroxyimino group?

Differentiate keto-enol tautomers using:

- VT-NMR : At 298 K, enol form shows a deshielded vinyl proton (δ 8.1 ppm, J = 12 Hz); keto form exhibits NH proton at δ 10.6 ppm. Integration changes with temperature reveal equilibrium constants.

- UV-Vis : Enol form absorbs at λmax 320 nm vs. 280 nm for keto.

- DFT calculations : B3LYP/6-311+G** predicts tautomer ratios within 5% of experimental data .

Q. How to address discrepancies between computational and experimental reactivity data?

Strategies include:

- Solvent modeling : Incorporate explicit solvent (e.g., SMD model) in DFT calculations to reduce ΔG‡ errors by 30%.

- Kinetic isotope effects (KIEs) : Compare experimental 2H-KIEs with computed transition states to validate mechanisms.

- EXSY NMR : Detect transient intermediates (e.g., nitroxide radicals) in oxidation reactions .

Q. What biological assays are prioritized for pharmacological profiling?

Initial screening should include:

- Kinase inhibition : Broad-spectrum KinomeScan profiling at 1 µM.

- Cytotoxicity : MTT assays on HEK293 and HepG2 cells (IC50 determination).

- CYP450 inhibition : Human liver microsomes with LC-MS/MS metabolite quantification. Follow-up studies: Surface plasmon resonance (SPR) for binding kinetics and RNA-seq for pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.